Midecamycin A2 - 35457-81-9

Midecamycin A2

Catalog Number: EVT-13965030
CAS Number: 35457-81-9
Molecular Formula: C42H69NO15
Molecular Weight: 828.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Midecamycin A2 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. This compound is notable for its strong activity against Gram-positive bacteria and relatively weaker effects on Gram-negative bacteria, mycobacteria, and fungi. Midecamycin A2 is part of a family of related compounds known as midecamycins, which share similar structural characteristics and biological properties. The compound is classified as an acetoxy-substituted macrolide antibiotic, featuring an acetoxy group at position 9 of the macrolide ring and at position 4 of the terminal sugar .

Synthesis Analysis

Methods

Midecamycin A2 is primarily synthesized through fermentation processes involving Streptomyces mycarofaciens. The synthesis involves several steps:

  1. Fermentation: The bacterium is cultured in a suitable medium to produce the antibiotic.
  2. Filtration: The fermentation broth is filtered using a ceramic-film filter to remove cellular debris.
  3. Extraction: The active compounds are extracted from the filtrate.
  4. Phase Inversion: This step helps in isolating the desired compound from other fermentation products.
  5. Crystallization: The extracted liquid undergoes crystallization to yield high-purity midecamycin A2.
  6. Drying: Finally, the crystals are dried to obtain the final product .

Technical Details

The industrial production of midecamycin A2 requires large-scale fermentation followed by purification steps, including filtration, extraction, crystallization, and drying to achieve high purity levels.

Molecular Structure Analysis

Structure

The molecular formula of midecamycin A2 is C42H69NO15\text{C}_{42}\text{H}_{69}\text{N}\text{O}_{15}, with a molecular weight of approximately 828.0 g/mol. The structure features a complex arrangement of rings and sugar moieties typical of macrolide antibiotics.

Data

  • IUPAC Name: [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate .
  • CAS Number: 35457-81-9.
Chemical Reactions Analysis

Reactions

Midecamycin A2 can undergo various chemical reactions including glycosylation. Glycosylation involves adding sugar moieties to the antibiotic structure which can lead to the formation of midecamycin glycosides that generally exhibit reduced or no antimicrobial activity compared to the parent compound.

Technical Details

Common reagents used in glycosylation reactions include:

  • Glycosyltransferases
  • Sugar donors such as UDP-D-glucose and UDP-galactose.

These reactions can significantly affect the biological activity of midecamycin A2 by modifying its structure .

Mechanism of Action

Midecamycin A2 functions primarily by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit of bacteria. By binding to this subunit, it prevents peptide bond formation and translocation during protein synthesis. This inhibition disrupts bacterial growth and reproduction .

Physical and Chemical Properties Analysis

Physical Properties

Midecamycin A2 has a melting point ranging from 155 to 156 °C (311 to 313 °F). It exhibits solubility in various solvents:

  • Soluble in acidic/low pH water.
  • Very soluble in methanol and chloroform.
  • Almost completely soluble in ethanol (>95.5 mg/mL at 20 °C) .

Chemical Properties

The compound is characterized by its complex molecular structure which includes multiple functional groups contributing to its biological activity. Its solubility profile indicates potential applications in various formulations for therapeutic use.

Applications

Midecamycin A2 has significant applications in scientific research and medicine:

  1. Bacteriostatic Agent: It is widely used in research settings for its ability to inhibit bacterial protein synthesis.
  2. Antimicrobial Studies: Midecamycin A2 serves as a model compound for studying antibiotic resistance mechanisms and developing new antimicrobial agents.
  3. Pharmaceutical Development: Its properties make it a candidate for further development into therapeutic formulations aimed at treating bacterial infections .
Biosynthesis and Molecular Pathways of Midecamycin A2

Genomic Organization of Streptomyces mycarofaciens for Macrolide Production

The midecamycin biosynthetic gene cluster in Streptomyces mycarofaciens spans >60 kb and contains at least 25 genes organized into functional subclusters for polyketide backbone assembly, deoxysugar biosynthesis, and post-polyketide modifications. Key resistance genes (e.g., mdmA) are co-localized with biosynthetic genes, enabling self-protection during production [2] [7]. The cluster exhibits evolutionary signatures of horizontal gene transfer, including high GC skew regions (GRINS elements) that promote genetic recombination and structural diversification of macrolides [3]. This modular organization optimizes coordinated expression, with regulatory elements positioned upstream of enzymatic genes to control timing and yield of midecamycin A2 synthesis.

Polyketide Synthase (PKS) Gene Clusters and Modular Assembly Mechanisms

Midecamycin A2 is assembled by a type I modular PKS system comprising six multifunctional proteins (ChmI-ChmVI) with 15 extension modules. Each module contains catalytic domains for substrate activation, elongation, and β-keto processing. Key domain architecture features include:

Table 1: PKS Module-Domain Organization for Midecamycin Backbone Synthesis

ModuleDomainsSubstrate IncorporatedCarbon Chain Position
1AT-ACP-KSMalonyl-CoAC1-C2
2AT-ACP-KS-KRMethylmalonyl-CoAC3-C4
3AT-ACP-KS-DH-ER-KRMethylmalonyl-CoAC5-C8
............
15AT-ACP-KS-TEMalonyl-CoAMacrocyclization

Abbreviations: AT=Acyltransferase; ACP=Acyl Carrier Protein; KS=Ketosynthase; KR=Ketoreductase; DH=Dehydratase; ER=Enoylreductase; TE=Thioesterase

The loading module initiates with propionyl-CoA, while extension modules incorporate methylmalonyl-CoA (11 modules) or malonyl-CoA (4 modules) to form the 16-membered lactone. Module 7 uniquely lacks KR and DH domains, resulting in a 2,3-trans double bond—a structural hallmark differentiating midecamycin from related macrolides like chalcomycin [10]. The terminal TE domain catalyzes macrolactonization via thioester hydrolysis, releasing the linear polyketide as a cyclic aglycone [10].

Role of Ketoreductase (MPKR) in Post-PKS Modifications

A discrete trans-acting ketoreductase (MPKR) modifies the C-9 carbonyl group after macrocycle formation, generating the 9-OH functionality essential for midecamycin A2 bioactivity. This enzyme operates independently of PKS modules and exhibits strict stereoselectivity, producing only the (S) configuration at C-9 [2]. Gene knockout studies confirm that MPKR deletion mutants accumulate 9-keto intermediates lacking antibiotic activity, highlighting its irreplaceable role in structural maturation. MPKR belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes NADPH as a cofactor, with kinetic parameters (Km = 18 µM, kcat = 2.1 s⁻¹) indicating high catalytic efficiency toward the midecamycin aglycone [2].

Enzymatic Propionylation: 4''-O-Propionyltransferase Gene (mpt) Functionality

The mdmB gene (also designated mpt) encodes a 3-O-acyltransferase that catalyzes propionyl transfer to the 4''-OH of mycarose in midecamycin A1, converting it to midecamycin A2. This enzyme exhibits dual specificity:

Table 2: Post-PKS Modification Enzymes in Midecamycin Biosynthesis

EnzymeGeneFunctionSubstrate Specificity
3-O-AcyltransferasemdmBTransfers propionyl to 4''-OHMidecamycin A1
GlycosyltransferasegtfAAttaches mycaminose to C-5Aglycone
MethyltransferasemtfBMethylates mycarose at C-3''Demethyl-midecamycin

mdmB is co-transcribed with downstream methyltransferase genes (mdmC), forming an operon that coordinates sequential sugar modifications [2] [7]. The enzyme shows 42% sequence identity to spiramycin acyltransferases but unique regioselectivity for the 4'' position. Site-directed mutagenesis of His¹⁵³ abolishes activity, confirming its role in the catalytic triad. Propionyl-CoA is the preferred acyl donor (Km = 5.2 µM), though acetyl-CoA can be utilized at reduced efficiency (kcat/Km reduced 15-fold) [7].

Regulatory Networks Governing Secondary Metabolite Biosynthesis

Midecamycin A2 production is governed by hierarchical regulatory cascades:

  • Pathway-Specific Regulators: mdmR (a SARP-family activator) binds promoters of PKS genes and deoxysugar biosynthesis operons, inducing expression during transition to stationary phase [9].
  • Pleiotropic Controllers: Global regulators bldA (tRNA for rare leucine codon UUA) and afsR integrate nutritional signals; bldA mutants show 90% reduction in midecamycin yield [9].
  • Feedback Inhibition: Mature midecamycin A2 represses its own biosynthesis via binding to mdmR, attenuating transcription when cellular concentrations peak [9].
  • Conserved Transcription Factors: WD40 proteins and R2R3-type MYB factors form evolutionarily conserved complexes that coordinate secondary metabolism with cellular differentiation in actinomycetes [9].

These networks synchronize midecamycin production with developmental stages, ensuring resources are allocated only under conducive physiological conditions.

Properties

CAS Number

35457-81-9

Product Name

Midecamycin A2

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate

Molecular Formula

C42H69NO15

Molecular Weight

828.0 g/mol

InChI

InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

TYYIFWXTQAQRHI-MDWYKHENSA-N

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)O)C)CC=O)C)C

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